3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea
Description
Classification within Substituted Phenylurea Herbicides
3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea belongs to the phenylurea class of herbicides. ontosight.ai This group of chemical compounds is characterized by a core urea (B33335) structure with a phenyl group attached. The specific substitutions on the phenyl ring and the nitrogen atoms of the urea moiety determine the herbicidal activity and selectivity of each compound within this class. ontosight.ai
The herbicidal action of phenylurea compounds is based on their ability to inhibit photosynthesis. researchgate.net Specifically, they are classified as Photosystem II (PSII) inhibitors. researchgate.netucanr.edu These herbicides interrupt the photosynthetic electron transport chain by binding to the D1 protein of the photosystem II complex. ucanr.eduunl.edu This binding action blocks the attachment of plastoquinone (B1678516), a crucial molecule for electron transfer, thereby halting the production of ATP and NADPH necessary for the plant's survival. unl.edu The interruption of electron flow leads to oxidative stress and the formation of reactive molecules that cause rapid cell membrane destruction, ultimately leading to plant death. ucanr.eduunl.edu Isoproturon's classification within this group is designated as Group C2 (global) or Group 7 (numeric) according to the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) systems, respectively. wikipedia.org
Historical Context of Research on Phenylurea Herbicides
The development of phenylurea herbicides dates back to the mid-20th century, emerging as a significant advancement in chemical weed control following World War II. researchgate.net The herbicidal properties of this chemical family were discovered and subsequently commercialized, leading to the introduction of several key compounds. researchgate.netgoogle.com
Since the 1960s, a range of phenylurea herbicides, including well-known compounds like diuron (B1670789), fenuron, and fluometuron, have been developed and widely applied in agriculture. google.com Isoproturon (B30282) itself was introduced by Hoechst AG in 1971. wikipedia.org The research and development in this area have led to the commercialization of over 20 different phenylurea herbicides. researchgate.netgoogle.com These compounds offered a new mechanism of action for weed management, providing effective control over a broad spectrum of weed species in various crops. ontosight.ai The extensive use and efficacy of these herbicides have also prompted significant research into their environmental fate and the mechanisms by which they are degraded by microorganisms in the soil. researchgate.net
Detailed Research Findings
Herbicidal Efficacy of Isoproturon on Various Weed Species
| Weed Species | Efficacy Measurement | Result |
|---|---|---|
| Phalaris minor | Mortality | 87.08% researchgate.net |
| Avena fatua | Control | Effective control, enhancing wheat yield by 25.02% over control researchgate.net |
| General Weeds | Weed Control Efficiency | 84% scirp.org |
| Melilotus indica | Control | Effective, especially with adjuvants scielo.br |
| Anagallis arvensis | Control | Effective, especially with adjuvants scielo.br |
Properties
IUPAC Name |
1,1-dimethyl-3-(3-methyl-4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12-7-6-11(8-10(12)3)14-13(16)15(4)5/h6-9H,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRXAOCOHIHDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000496 | |
| Record name | N,N-Dimethyl-N'-[3-methyl-4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79473-12-4 | |
| Record name | N,N-Dimethyl-N′-[3-methyl-4-(1-methylethyl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N'-[3-methyl-4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-isopropyl-m-tolyl)-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Molecular and Cellular Mechanisms of Action in Photosynthetic Organisms
Inhibition of Photosystem II Electron Transport
The principal mechanism of action for 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea is the inhibition of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. herts.ac.ukucanr.edu This inhibition disrupts the normal flow of electrons, which is essential for the production of ATP and NADPH, the energy currency of the cell. unl.edu The blockage of electron transport leads to a cascade of events that ultimately result in the death of the plant, not merely from the depletion of photosynthates but from the generation of highly reactive molecules that cause cellular damage. ucanr.eduunl.edu
This compound, like other urea-based herbicides, targets a specific component within the PSII complex. It binds to the D1 protein, a core component of the PSII reaction center. ucanr.eduunl.edunih.gov More specifically, it competes with plastoquinone (B1678516) (PQ), a mobile electron carrier, for its binding site (the QB site) on the D1 protein. unl.edunih.gov By occupying this site, the herbicide physically blocks the binding of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). nih.gov This interruption of the electron transport chain is the primary herbicidal action. chemicalbook.com
Table 1: Binding Characteristics of Phenylurea Herbicides to the D1 Protein
| Herbicide Class | Target Protein | Binding Site | Consequence of Binding |
| Phenylurea (e.g., this compound) | D1 protein of Photosystem II | QB site | Blocks plastoquinone binding, inhibiting electron transport |
This table provides a generalized overview of the binding characteristics of phenylurea herbicides.
The inhibition of electron transport in Photosystem II has a direct and measurable impact on chlorophyll (B73375) fluorescence. When the electron transport chain is blocked, the energy absorbed by chlorophyll cannot be effectively utilized for photochemistry. This excess energy is dissipated as fluorescence, leading to a significant increase in the fluorescence signal. cambridge.orgawsjournal.org
Studies on the effects of this compound have demonstrated a marked decrease in photosynthetic efficiency. cambridge.org Key chlorophyll fluorescence parameters are altered, reflecting the stress on the photosynthetic apparatus. For instance, a decrease in the maximal quantum yield of PSII (Fv/Fm) is a common indicator of photoinhibitory damage. cambridge.org Furthermore, the net photosynthetic rate, transpiration rate, and stomatal conductance are all significantly reduced in plants treated with this compound. awsjournal.orgscielo.br
Table 2: Effects of this compound on Photosynthetic Parameters in Wheat
| Photosynthetic Parameter | Effect of Treatment | Reference |
| Net Photosynthetic Rate | Decreased | awsjournal.org |
| Transpiration Rate | Decreased | awsjournal.orgscielo.br |
| Stomatal Conductance | Decreased | scielo.br |
| Photosynthetic Efficiency (ΦPSII) | Decreased | cambridge.org |
| Maximal Quantum Yield of PSII (Fv/Fm) | Decreased | cambridge.org |
This table summarizes the observed effects of Isoproturon (B30282) on various photosynthetic parameters in wheat, based on available research findings.
Influence on Plant Metabolic Pathways Beyond Photosynthesis
While the primary target of this compound is Photosystem II, its effects can extend to other metabolic pathways within the plant. These secondary effects are often a consequence of the initial disruption of photosynthesis.
Photosynthetic inhibitor herbicides can interfere with nitrate (B79036) reduction and assimilation in plants. nih.govupr.edu The reduction of nitrate to nitrite, a crucial step in nitrogen assimilation, is catalyzed by the enzyme nitrate reductase. upr.edu This process is indirectly linked to photosynthesis, which provides the necessary reducing power (in the form of NADH or NADPH) for this reaction. By inhibiting photosynthesis, this compound can limit the availability of these reducing agents, thereby impairing nitrate reduction. nih.gov This can lead to an accumulation of nitrite, which can be toxic to the plant. nih.gov
The oxidative stress induced by the blockage of the photosynthetic electron transport chain can have wide-ranging effects on other enzyme systems. The accumulation of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and nucleic acids. cambridge.org To counteract this, plants have a complex antioxidant defense system, which includes enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). cambridge.org Studies on wheat treated with this compound have shown that while there might be an initial increase in the activity of some antioxidant enzymes, prolonged exposure leads to a decrease in their activity, indicating a breakdown of the plant's defense mechanisms. cambridge.org
Environmental Behavior, Transformation, and Persistence of 3 4 Isopropyl M Tolyl 1,1 Dimethylurea
Microbial Degradation Pathways in Soil and Aquatic Environments
The breakdown of isoproturon (B30282) by microorganisms involves several key pathways, primarily initiated by modifications to its urea (B33335) side chain or hydroxylation of the isopropyl group. oup.com These initial steps are followed by further transformations that can lead to the complete breakdown of the molecule.
A variety of microorganisms, including both bacteria and fungi, have been identified as capable of degrading isoproturon. asm.orgoup.com These organisms have been isolated from agricultural soils, demonstrating their role in the natural attenuation of this herbicide. oup.comcdnsciencepub.com
Numerous bacterial strains have been isolated and characterized for their ability to degrade isoproturon. oup.com These bacteria employ different enzymatic strategies to break down the herbicide.
A mix of four bacterial strains, Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, and Pseudomonas sp. ISP3, isolated from agricultural soil, was able to completely degrade IPU at a concentration of 100 mg/L within 10 days. cdnsciencepub.comresearchgate.netnih.gov
| Bacterial Isolate | Degradation Capability & Characteristics | Key Findings |
| Methylopila sp. TES | Isolated from French agricultural soil, this strain can mineralize up to 50% of radiolabelled IPU within eight days. oup.comnih.gov It utilizes IPU and its metabolites as a source of carbon and nitrogen. oup.comnih.gov | Harbors a large plasmid (220 kb) that is believed to carry the essential genes for IPU degradation. oup.comnih.gov |
| Arthrobacter globiformis D47 | Isolated from a soil with a history of diuron (B1670789) application, this strain can degrade a range of phenylurea herbicides, including isoproturon. nih.gov It transforms IPU in a single step involving the hydrolytic cleavage of the N,N-dimethylurea side chain to produce 4-isopropylaniline (B126951) (4IA). oup.comoup.com | The degradative genes are located on a 47-kb plasmid. nih.gov This strain has potential for use in bioremediation to degrade multiple urea-based herbicides in soil. nih.gov |
| Pseudomonas putida | A strain of P. putida was identified as an effective degrader of IPU. nih.govresearchgate.net In one study, it degraded 21.60% of IPU after 15 days. researchgate.netnih.gov | This bacterium generates intermediate metabolites such as MDIPU, DDIPU, and 4IA. researchgate.netresearchgate.net The catechol 1,2-dioxygenase enzyme is involved in the degradation process. nih.gov |
| Acinetobacter johnsonii | This bacterial species has been identified among isolates capable of effectively degrading isoproturon. nih.govresearchgate.net A mixed culture including Acinetobacter baumannii 4IA contributed to the complete degradation of IPU. cdnsciencepub.com | While some strains like A. baumannii 4IA show negligible degradation of IPU on their own, they are effective at degrading the metabolite 4IA. scholaris.ca This highlights the importance of microbial consortia in complete mineralization. scholaris.ca |
Soil fungi also play a significant role in the biotransformation of isoproturon, often initiating degradation through hydroxylation reactions. asm.orgnih.gov Several fungal species have been isolated from polluted soils and have demonstrated the ability to degrade IPU. scielo.org.mx
Identified IPU-degrading fungal isolates include Acremonium strictum, Alternaria alternata, Aspergillus ochraceus, Fusarium flocciferum, Mortierella spp., Mucor hiemalis, Phoma spp., Paecilomyces lilacinus, Penicillium frequentans, and Talaromyces wortmannii. scielo.org.mx Fungi like Mortierella sp. Gr4 can rapidly transform isoproturon, with about 80% disappearing within 20 days in culture. asm.org The primary transformation products are often hydroxylated metabolites, which can be more easily metabolized by other soil microorganisms. redalyc.org Laccase enzymes from fungi like Trametes versicolor have also been shown to degrade isoproturon, particularly in the presence of mediators. researchgate.net
The microbial breakdown of isoproturon proceeds through two main initial pathways: N-dealkylation of the urea side chain and hydroxylation of the isopropyl side chain. oup.comnih.gov These pathways can occur simultaneously in soil environments. oup.com
The degradation of isoproturon leads to the formation of several key intermediate metabolites. The most common pathway involves the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea side chain, a process known as N-demethylation. oup.comoup.com
N-demethylation: The first step is the removal of one methyl group from isoproturon (IPU) to form 3-(4-isopropylphenyl)-1-methylurea (monodesmethyl-isoproturon or MDIPU). oup.com MDIPU is frequently reported as the major metabolite found in both laboratory and field studies. oup.com
Second N-demethylation: MDIPU can be further demethylated to form 1-(4-isopropylphenyl) urea (didesmethyl-isoproturon or DDIPU). oup.comresearchgate.net
Hydrolysis: Subsequently, the urea side chain of DDIPU is cleaved to produce 4-isopropylaniline (4IA). oup.comoup.com
An alternative pathway observed in some bacteria, such as Arthrobacter globiformis D47, involves the direct hydrolytic cleavage of the N,N-dimethylurea side chain of IPU to form 4IA, bypassing the MDIPU and DDIPU intermediates. oup.comoup.com Additionally, hydroxylation pathways produce hydroxylated versions of IPU and its demethylated metabolites. nih.govresearchgate.net
| Metabolite Abbreviation | Full Chemical Name | Formation Pathway |
| MDIPU | 3-(4-isopropylphenyl)-1-methylurea | First N-demethylation of Isoproturon. oup.com |
| DDIPU | 1-(4-isopropylphenyl) urea | Second N-demethylation of MDIPU. oup.com |
| 4IA | 4-isopropylaniline | Hydrolysis of DDIPU or direct hydrolysis of IPU. oup.comoup.com |
The transient accumulation of these metabolites, including MDIPU, DDIPU, and 4IA, has been identified during IPU degradation by mixed bacterial cultures. researchgate.netnih.govscholaris.ca
The ultimate fate of isoproturon in the environment is mineralization, where the molecule is completely broken down into carbon dioxide, water, and biomass. oup.com This process follows the initial biotransformation steps that produce aniline (B41778) derivatives like 4-isopropylaniline (4IA). oup.com
Aniline compounds are generally susceptible to microbial degradation. oup.com The typical metabolic pathway for aniline involves oxidative deamination to form catechol. oup.com Catechol is a key intermediate that can then undergo aromatic ring cleavage by enzymes such as catechol 1,2-dioxygenase. oup.comnih.gov Following cleavage, the resulting aliphatic acids enter central metabolic pathways and are ultimately mineralized to CO2. oup.com Studies have demonstrated that soils with a history of IPU exposure have a high potential for rapid mineralization of IPU, MDIPU, and 4IA to CO2. nih.gov This complete degradation is crucial as some intermediate metabolites, like 4IA, can be more toxic than the parent isoproturon compound. cdnsciencepub.com
Genetic Basis of Microbial Degradation
The ability of microorganisms to degrade isoproturon is rooted in specific genetic determinants that encode the necessary catabolic enzymes. Research has identified key genes and genetic elements that confer this degradative capability to various soil bacteria.
A critical enzyme in the microbial degradation of phenylurea herbicides is phenylurea hydrolase. The gene encoding this enzyme, designated puhA, has been identified and characterized. In Arthrobacter globiformis strain D47, a bacterium capable of degrading isoproturon among other phenylurea herbicides, the puhA gene was located on a 22-kb fragment of a plasmid. nih.gov This gene codes for a protein that hydrolyzes the urea bond of the herbicide, a key initial step in its breakdown. nih.gov The expression of puhA in Escherichia coli confirmed its function, enabling the host bacterium to degrade diuron, another phenylurea herbicide. nih.gov
Another significant genetic component identified in the degradation of N,N-dimethyl-substituted phenylurea herbicides like isoproturon is the pdmAB gene cluster. researchgate.net These genes encode the alpha (PdmA) and beta (PdmB) subunits of a Rieske non-heme iron oxygenase, which functions as an N-demethylase. researchgate.net This enzyme catalyzes the initial and crucial step of N-demethylation in the degradation pathway. nih.gov The pdmAB genes are often found within a transposable element, suggesting a mechanism for their horizontal transfer among soil bacteria. researchgate.net
The genetic information for isoproturon degradation is frequently located on plasmids, which are extrachromosomal DNA molecules. This plasmid-borne nature facilitates the transfer of degradation capabilities between different bacteria through horizontal gene transfer, contributing to the adaptation of microbial communities in herbicide-contaminated environments. nih.govnih.gov
In Arthrobacter globiformis D47, the puhA gene is situated on a large plasmid, pHRIM620, with an approximate size of 47 kb. nih.gov The loss of this plasmid results in the inability of the bacterium to degrade the herbicide, confirming the plasmid's role in this function. nih.gov Similarly, the pdmAB genes have been found on plasmids in Sphingomonas species, such as plasmid pSH in Sphingomonas sp. SH and on three different plasmids in Sphingobium sp. YBL2. nih.gov The presence of these genes on mobile genetic elements like plasmids and transposons highlights the dynamic nature of microbial adaptation to xenobiotic compounds in the soil. researchgate.netnih.gov
Table 1: Key Genes Involved in Isoproturon Degradation
| Gene | Encoded Enzyme | Function | Host Organism Example | Genetic Location |
|---|---|---|---|---|
| puhA | Phenylurea hydrolase | Hydrolysis of the urea bond | Arthrobacter globiformis D47 | Plasmid (pHRIM620) |
| pdmAB | N-demethylase (Rieske oxygenase) | N-demethylation of the dimethylurea side chain | Sphingobium sp. YBL2, Sphingomonas sp. SH | Plasmid |
Abiotic Transformation Processes
In addition to microbial breakdown, 3-(4-isopropyl-m-tolyl)-1,1-dimethylurea is subject to abiotic degradation processes, primarily driven by light (photochemical degradation) and water (hydrolysis). These processes can significantly influence the herbicide's persistence, especially in aquatic environments and on soil surfaces.
Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light energy. Isoproturon can absorb ultraviolet radiation, leading to a series of photochemical reactions that transform the parent molecule.
The photochemical transformation of isoproturon proceeds through several mechanisms, leading to a variety of degradation products. The primary photolysis mechanisms for phenylurea herbicides include:
Photooxidations : This is a major pathway in isoproturon's photochemical degradation. It can involve the oxidation of the methyl groups on the urea moiety and hydroxylation of the aromatic ring. rsc.orgnih.gov In the presence of photocatalysts like TiO2, photo-generated hydroxyl radicals can attack the isoproturon molecule at various positions, leading to single or multiple hydroxylations. nih.gov
Photorearrangements : Intramolecular rearrangements, similar to a photo-Fries rearrangement, are a key reaction for unhalogenated phenylureas like isoproturon when exposed to UV light. rsc.org This can result in the migration of a substituent on the aromatic ring.
Photoeliminations/C-X bond cleavage : While direct C-X bond cleavage is more prominent in halogenated phenylureas, photoelimination of the methyl groups from the urea side chain (N-demethylation) is also observed during the photolysis of isoproturon. rsc.org
These photochemical reactions result in the formation of various by-products. For instance, the photocatalytic degradation of isoproturon has been shown to yield products resulting from the oxidation of the terminal N-(CH3)2 and isopropyl groups, as well as the substitution of the isopropyl group with a hydroxyl group. nih.gov
Table 2: Major Photochemical Degradation Reactions of Isoproturon
| Photolysis Mechanism | Description | Example Transformation |
|---|---|---|
| Photooxidation | Addition of oxygen or hydroxyl groups. | Hydroxylation of the aromatic ring; Oxidation of the N-methyl groups. |
| Photorearrangement | Intramolecular migration of functional groups. | Photo-Fries-like rearrangement of the urea side chain on the aromatic ring. |
| Photoelimination | Removal of a substituent group. | N-demethylation of the dimethylurea moiety. |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis is significantly influenced by the pH of the surrounding environment.
Generally, many pesticides are susceptible to breakdown in alkaline water through a process called alkaline hydrolysis. umass.edunichino.ukmsu.edu For every unit increase in pH above 7, the rate of hydrolysis can increase tenfold. umass.edunichino.uk This process can be rapid, especially at pH levels greater than 8 or 9. umass.edunichino.uk While isoproturon is considered relatively stable, it is not immune to hydrolysis, particularly under alkaline conditions.
Under acidic conditions , the degradation of isoproturon by microorganisms like Anabaena inaequalis has been observed to be faster at a pH of 5.5 compared to 7.5. researchgate.net However, chemical hydrolysis in acidic media for phenylureas can be complex, potentially involving an addition-elimination mechanism with a rate-determining attack of water on the protonated substrate.
Under alkaline conditions , isoproturon undergoes hydrolysis, and the rate of this transformation can be influenced by other substances in the water. For instance, the presence of certain surfactants can enhance the rate of alkaline hydrolysis. The primary mechanism of alkaline hydrolysis for many pesticides involves the breakdown of the active ingredient into inactive forms. msu.edu
Table 3: Effect of pH on the Hydrolysis of Isoproturon
| Condition | Relative Rate of Hydrolysis | Notes |
|---|---|---|
| Acidic (e.g., pH 5.5) | Can be faster for microbial degradation. | Chemical hydrolysis mechanism may change with increasing acidity. |
| Neutral (pH 7.0) | Generally stable. | Serves as a baseline for comparison. |
| Alkaline (e.g., pH > 8.0) | Increased rate of chemical hydrolysis. | The rate of hydrolysis can increase significantly with increasing pH. |
Photochemical Degradation Reactions
Persistence and Environmental Cycling in Agricultural Systems
This compound, commonly known as isoproturon, is a phenylurea herbicide characterized by its non-persistent nature in soil environments. wikipedia.org Its persistence is highly variable and influenced by a combination of environmental factors. Under field conditions, the half-life (DT50) of the extractable parent compound can be relatively short, with studies reporting values around 19 to 40 days in temperate climates. who.intcoastalwiki.orgnih.gov Some estimates suggest a broader range of 6 to 28 days for the majority of degradation to occur. wikipedia.org
However, the persistence of its residues, including degradation products and non-extractable (bound) residues, can be significantly longer. When accounting for all radioactive residues from 14C-labeled isoproturon, the half-life of the total residues in soil can extend to 1 to 1.4 years. nih.gov This indicates that while the parent compound may degrade relatively quickly, its byproducts can remain in the soil matrix for an extended period. The primary degradation pathway involves microbial action, specifically N-demethylation and oxidation of the ring-isopropyl group. wikipedia.org This biological process makes its breakdown rate sensitive to the conditions that govern microbial activity. wikipedia.org Field studies have demonstrated considerable spatial variability in dissipation rates within a single agricultural plot, with the time required for a 50% reduction in concentration ranging from as little as 31 days to as long as 483 days. oup.com
Table 1: Reported Half-Life (DT50) of Isoproturon in Soil
Factors Influencing Degradation Rates (e.g., soil type, temperature, organic amendments)
The degradation of isoproturon in agricultural soils is a complex process governed by several interconnected physicochemical and biological factors.
Soil Type and Properties: Soil composition significantly impacts degradation. Clay content, in particular, plays a major role by influencing the sorption of isoproturon, which affects its availability in the soil solution for microbial breakdown. nih.gov Degradation rates are generally higher in surface soils compared to subsurface soils, likely due to greater microbial biomass and more favorable environmental conditions. researchgate.net Soils with higher organic carbon content tend to exhibit increased sorption, which can reduce the amount of isoproturon available for leaching, thereby allowing more time for degradation to occur. researchgate.netresearchgate.net
Temperature: As a process largely driven by microbial enzymes, isoproturon degradation is temperature-sensitive. wikipedia.org The optimal temperature for its mineralization in agricultural soils has been identified in the range of 22°C to 25.8°C. researchgate.net Lower temperatures slow down microbial activity, thus extending the herbicide's persistence in the soil.
Soil Moisture: Water content is a critical factor, with some studies indicating that degradation is even more sensitive to variations in moisture than to temperature changes within typical environmental ranges. nih.gov In one study, decreasing the soil water content from 90% to 50% of the water-holding capacity increased the degradation half-life by a factor of 10 to 15. nih.gov Water availability directly affects microbial activity and the diffusion of the compound within the soil matrix.
Organic Amendments: The application of organic amendments, such as manure or compost, can significantly alter the fate of isoproturon in soil. researchgate.net These amendments increase the soil's organic carbon content, which has been shown to enhance the adsorption of the herbicide. researchgate.net This increased sorption reduces the herbicide's mobility and leaching potential, and can influence the microbial communities responsible for its breakdown. researchgate.netresearchgate.net Studies have shown that the application of manure can shift isoproturon from having some leaching risk to a very low leaching risk. researchgate.net
Table 2: Key Factors Affecting Isoproturon Degradation in Soil
Mobility and Leaching Potential in Soil Profiles
Isoproturon is generally considered to be mobile in soil, a characteristic attributed to its low tendency to adsorb to soil particles, particularly in soils with low organic carbon content. who.intcoastalwiki.orgresearchgate.net This mobility creates a potential for the compound to leach through the soil profile and contaminate groundwater. who.int Research has confirmed that isoproturon and its metabolites can persist in the soil and leach into underlying aquifers for at least three years following field application. oup.com
The leaching potential is strongly linked to soil properties. In calcareous soils with low organic carbon, isoproturon has been observed to be highly mobile. researchgate.net Conversely, in soils with high organic carbon content, the herbicide's movement is restricted, and in some cases, no pesticide was detected in the leachate. researchgate.net This is because soil organic matter is the primary sorbent for isoproturon; higher organic carbon leads to stronger adsorption (higher Kd values) and reduced mobility. researchgate.net
The application of organic amendments like manure can effectively mitigate leaching risk. By increasing soil organic matter, these amendments enhance the sorption of isoproturon, thus immobilizing it in the upper soil layers and preventing its downward movement. researchgate.net The Ground Water Ubiquity Score (GUS), a tool used to screen for leaching risk, indicates that while isoproturon may have some leaching risk under normal conditions in low-carbon soils, the application of manure reduces this to a very low-risk category. researchgate.net
Advanced Analytical Methodologies for the Detection and Quantification of 3 4 Isopropyl M Tolyl 1,1 Dimethylurea and Its Metabolites
Chromatographic Techniques
Chromatographic techniques are fundamental in the analysis of isoproturon (B30282), providing high sensitivity and selectivity for its detection in various matrices.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the determination of isoproturon and other phenylurea herbicides. agriculturejournals.cz This technique is advantageous as it often does not require the laborious derivatization steps that can be necessary for other methods. agriculturejournals.cz HPLC can be coupled with various detectors, including ultraviolet (UV) or electrochemical detectors, for effective analysis. who.int
Several HPLC methods have been developed for the analysis of isoproturon. One method utilizes a mixed-mode stationary phase column and an isocratic mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 250 nm. sielc.com Another approach employs a reversed-phase C18 column with a methanol-water gradient as the mobile phase. agriculturejournals.cz For complex matrices like poppy seeds, a thorough clean-up of the crude extract using solid-phase extraction (SPE) cartridges is necessary before HPLC analysis. agriculturejournals.cz The performance of these methods is notable, with detection limits reported to be as low as 0.01 mg/kg in certain applications. agriculturejournals.cz
| Column Type | Mobile Phase | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Primesep 100 mixed-mode | Acetonitrile, Water, Sulfuric Acid (isocratic) | UV (250 nm) | 10 ppb | sielc.com |
| Lichrospher C18 | Methanol-water gradient | MS/MS (APCI) | 0.01 mg/kg | agriculturejournals.czagriculturejournals.cz |
| Reverse-phase | Not specified | UV or Electrochemical | 10-100 ng/litre | who.int |
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the comprehensive analysis of pesticides, including isoproturon. chromatographyonline.com While GC determination of phenylureas has traditionally required a derivatization step to prevent degradation, modern GC-MS methods offer high selectivity and the ability to confirm a wide range of pesticides in a single run. agriculturejournals.czchromatographyonline.com
For instance, a GC-MS method can be used for the quantification of low-level pesticides using selected ion monitoring (SIM), while simultaneously analyzing higher concentrations with full-scan acquisition. chromatographyonline.com The development of techniques like atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry (GC-MS/MS) has further enhanced sensitivity and selectivity, allowing for the reliable detection of analytes at concentrations as low as 0.001 mg/kg. Although direct GC analysis of isoproturon can be challenging due to its thermal instability, derivatization techniques, such as methylation or acetylation, can be employed to overcome this limitation. agriculturejournals.cz
Immunochemical Detection Methods
Immunochemical methods offer a rapid, specific, and sensitive alternative for the detection of isoproturon, often with the advantage of portability for on-site analysis.
Immunosensors are a promising technology for the detection of isoproturon. These devices combine the high affinity of antibodies with the sensitivity of electrochemical or optical transducers. mdpi.com For example, a membrane-based immunosensor utilizing a competitive enzyme-linked immunosorbent assay (ELISA) has been developed for isoproturon detection. nih.gov This system, which can be integrated into a flow injection apparatus, has achieved limits of detection as low as 0.84 ng/mL. nih.gov Another electrochemical immunosensor using screen-printed carbon electrodes reported a limit of detection of 0.84 μg·L−1 for isoproturon. mdpi.com These sensors have been validated using spiked environmental samples, demonstrating their practical applicability. nih.gov
Monoclonal antibodies (mAbs) provide high specificity and affinity for target analytes, making them ideal for developing sensitive immunoassays for isoproturon. acs.org Competitive ELISAs based on both polyclonal and monoclonal antibodies have been successfully developed. acs.orgnih.gov One such assay, utilizing a polyclonal antibody, demonstrated a sensitivity of 0.03 μg/L for isoproturon in water. nih.gov Another study described the production of rat monoclonal antibodies that, when used in an optimized ELISA format, achieved a test midpoint of 1.06 ± 0.34 μg/L with a detection limit of about 0.1 μg/L. acs.org These assays have proven to be valuable screening tools for analyzing water samples from various sources. acs.org
| Assay Type | Antibody Type | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|---|
| Membrane-based Immunosensor | Polyclonal | 0.84 ng/mL | Soil Extracts | nih.gov |
| Electrochemical Immunosensor | Not specified | 0.84 µg/L | Water | mdpi.com |
| Competitive ELISA | Sheep Polyclonal | 0.03 µg/L | Water | nih.gov |
| Competitive ELISA | Rat Monoclonal | ~0.1 µg/L | Water | acs.org |
Bioanalytical Methods for Environmental Monitoring
Bioanalytical methods are becoming increasingly important for environmental monitoring due to their high sensitivity and ability to detect contaminants at trace levels. These techniques utilize biological systems, such as antibodies or enzymes, for the detection of pollutants like isoproturon in environmental matrices.
A spectrofluorimetric method combined with a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction technique has been developed for the determination of isoproturon in environmental samples. researchgate.net This method involves a chemical reaction that produces a fluorescent product, allowing for sensitive detection with a limit of 0.144 µg/mL. researchgate.net The QuEChERS approach is effective for extracting isoproturon from complex matrices like soil, with recovery percentages ranging from 85% to 96%. researchgate.net Such methods provide a valuable and efficient tool for the residue analysis of isoproturon in real-world environmental samples. researchgate.net
Plant-Based Bioassays for Herbicide Residue Assessment
Plant-based bioassays are a direct and cost-effective method for evaluating the phytotoxicity of herbicide residues in soil and water. ncsu.edu These tests rely on the principle that sensitive plant species will exhibit measurable physiological or morphological changes when exposed to even low concentrations of a herbicide. usask.ca The response of the indicator plant, such as inhibition of growth, chlorosis, or germination effects, is correlated with the concentration of the herbicide residue. ncsu.edu
Several plant species have been investigated for their sensitivity to 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea, making them suitable candidates for bioassay development. Aquatic plants, such as the common duckweed (Lemna minor), and terrestrial crops have been prominent in these studies.
Lemna minor (Common Duckweed): This small aquatic plant is widely used in ecotoxicological studies due to its rapid growth, sensitivity to pollutants, and ease of cultivation. nih.govnih.gov Research has shown that Lemna minor can be used to assess the presence of isoproturon in water. In one study, exposure to isoproturon at a concentration of 10 µg L⁻¹ resulted in minor effects (less than 25%) on the growth rate and chlorophyll (B73375) fluorescence after a 4-day incubation period. nih.gov This indicates that at this concentration, the plant's health is not significantly compromised, allowing for its use in phytoremediation studies, while also demonstrating a measurable response to the herbicide. nih.gov Higher concentrations would be expected to elicit a more pronounced inhibitory effect, forming the basis of a quantitative bioassay. Studies have also noted that Lemna minor has a high potential to recover from repeated exposure to isoproturon, which may affect its competitiveness in surface water communities. researchgate.net
Crop Plants: Bioassays using crop plants are particularly relevant for assessing the risk of herbicide carryover in agricultural fields, which can affect subsequent sensitive crops in a rotation. jrweedsci.comresearchgate.net Wheat (Triticum aestivum), for which isoproturon is a registered herbicide, can also suffer from phytotoxicity at high concentrations. cambridge.orgnih.gov One study documented that wheat seedlings exposed to 4 mg kg⁻¹ of isoproturon in soil exhibited stunted growth, wilting, and leaf chlorosis. nih.gov Another field study investigated the residual effects of isoproturon applied to rice, wheat, mustard, and mungbean over three years. jrweedsci.com Using mungbean and mustard as subsequent bioassay crops, the study found no detrimental residual effects on plant population, growth, chlorophyll content, or seed yield, suggesting that the herbicide had degraded to levels that were not harmful to these succeeding crops under the tested conditions. jrweedsci.comresearchgate.net
The selection of an appropriate bioassay species is crucial and often depends on the specific context, such as the environmental matrix being tested (soil or water) and the intended subsequent land use. ncsu.edu
Interactive Data Table: Plant-Based Bioassay Indicators for this compound
| Indicator Organism | Matrix | Herbicide Concentration | Observed Effect | Reference |
| Lemna minor | Water | 10 µg L⁻¹ | < 25% effect on growth rate and chlorophyll fluorescence | nih.gov |
| Triticum aestivum (Wheat) | Soil | 4 mg kg⁻¹ | Growth stunt, plant tissue wilting, leaf chlorosis | nih.gov |
| Mungbean & Mustard | Soil | Field application rates | No significant residual phytotoxicity observed | jrweedsci.com |
Microorganism-Based Bioassays
Microorganisms, including algae, bacteria, and cyanobacteria, offer a rapid and sensitive means of detecting and quantifying herbicides. Their short generation times and direct contact with the surrounding medium allow for quick responses to toxic substances. These bioassays can be based on various endpoints, such as growth inhibition, inhibition of photosynthesis, or changes in metabolic activity. nih.gov
Chlamydomonas reinhardtii (Green Alga): This unicellular green alga is a model organism for studying photosynthesis and has been employed in bioassays for herbicides that target this process, such as this compound. nih.gov An algal lawn-agar system has been developed for the semi-quantitative bioassay of various herbicides, where the presence of the herbicide is indicated by a clearing zone around a paper disk on the algal lawn. nih.gov Studies have shown that combined treatment with isoproturon (0.24 µmol L⁻¹) can induce acute toxicity in C. reinhardtii, leading to reduced chlorophyll content, decreased photosynthetic fluorescence, and increased oxidative damage. researchgate.net This sensitivity makes it a useful tool for detecting the presence of the herbicide in aquatic environments.
Bacterial Biosensors: Bacteria can be utilized in biosensors for herbicide detection. Some bacterial strains have the ability to degrade phenylurea herbicides, and this metabolic activity can be harnessed for detection purposes. scholaris.ca For instance, a biosensor for triazine and phenylurea herbicides was developed using Photosystem II (PSII) complexes isolated from the thermophilic cyanobacterium Synechococcus elongatus. nih.govresearchgate.net The principle of detection is based on the herbicides' ability to block the electron transport activity of PSII in a concentration-dependent manner. nih.govresearchgate.net This change in activity can be measured amperometrically, with a reported limit of detection in the range of 10⁻⁹ M for some phenylurea herbicides. nih.govresearchgate.net Furthermore, genetically engineered cyanobacteria, such as Synechocystis sp. strain PCC6803 marked with a luciferase gene, have been developed as bioluminescent biosensors that respond to a range of herbicides. nih.gov
Enzyme Inhibition Assays: A subset of microorganism-based bioassays focuses on the inhibition of specific enzymes. nih.gov For example, a biosensor using the enzyme tyrosinase has been developed for the detection of chlortoluron, a related phenylurea herbicide. researchgate.net The herbicide inhibits the enzyme's activity, and this inhibition can be measured electrochemically. Such systems can achieve very low limits of detection, in the nanomolar range. researchgate.net While not specific to this compound, this approach demonstrates the potential for developing highly sensitive enzyme-based assays for this class of herbicides.
Interactive Data Table: Microorganism-Based Bioassay Indicators for this compound and Related Phenylureas
| Indicator Organism/System | Principle | Target Analyte | Limit of Detection/Effective Concentration | Reference |
| Chlamydomonas reinhardtii | Growth Inhibition / Toxicity | Isoproturon | 0.24 µmol L⁻¹ (acute toxicity observed) | researchgate.net |
| Synechococcus elongatus (PSII) | Photosystem II Inhibition | Phenylurea Herbicides | ~10⁻⁹ M | nih.govresearchgate.net |
| Synechocystis sp. PCC6803 | Bioluminescence Inhibition | General Herbicides | EC₂₀ and EC₅₀ levels for various herbicides | nih.gov |
| Tyrosinase-based Biosensor | Enzyme Inhibition | Chlortoluron | 0.47 nM | researchgate.net |
Ecological and Agronomic Research on 3 4 Isopropyl M Tolyl 1,1 Dimethylurea
Mechanisms of Plant Tolerance and Selectivity
The selective action of 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea, a widely used phenylurea herbicide, in controlling weeds like slender foxtail within cereal crops such as wheat, is not based on a target-site resistance but rather on the physiological and biochemical differences between tolerant and susceptible species. The primary mechanisms governing this selectivity are the differential ability of plants to absorb and transport the chemical and, more significantly, the rate at which they can metabolize it into non-toxic compounds.
Differential Uptake and Translocation in Tolerant Crops
The tolerance of certain crops to this compound is partly attributable to a reduced rate of its uptake and subsequent translocation to the sites of action within the plant. Research comparing the tolerant wheat (Triticum aestivum) and the sensitive weed slender foxtail (Alopecurus myosuroides) has provided clear evidence for this mechanism.
In controlled environmental studies, the amount of radiolabeled this compound translocated from the point of application was significantly different between the two species. The sensitive slender foxtail was found to translocate approximately four times more of the herbicide than the tolerant wheat. cambridge.org This restricted movement in wheat limits the concentration of the active compound reaching the chloroplasts, where it would otherwise inhibit photosynthesis, thus contributing to its selectivity. cambridge.org While foliar absorption rates may not differ significantly between species, the subsequent limited translocation is a key factor in tolerance. cambridge.org This differential mobility within the plant is a crucial component of the herbicide's selective efficacy in agricultural settings. taylorfrancis.com
In Planta Metabolism and Detoxification Pathways (e.g., P450-mediated)
The principal mechanism ensuring the tolerance of crops like wheat to this compound is their ability to rapidly metabolize and detoxify the herbicide. This process is primarily mediated by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s). These enzymes catalyze oxidative reactions that transform the herbicide into less phytotoxic or non-phytotoxic metabolites.
The main metabolic pathways for this compound in tolerant plants are:
N-demethylation: This involves the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. This process yields the primary metabolite 3-(4-isopropylphenyl)-1-methylurea, which is subsequently demethylated further. who.int
Hydroxylation: This pathway involves the oxidation of the isopropyl side chain attached to the phenyl ring. nih.gov
Research has identified specific P450 enzymes that play a role in these detoxification processes. For instance, in wheat, the rapid metabolism via N-demethylation and ring hydroxylation prevents the accumulation of the herbicide to toxic levels. In contrast, susceptible weeds have a much slower metabolic rate, leading to herbicide accumulation and subsequent inhibition of photosynthesis. The addition of P450 inhibitors can increase the toxicity of this compound to wheat, further confirming the critical role of these enzymes in conferring tolerance. nih.gov
| P450 Enzyme/Gene | Plant Species | Key Finding |
|---|---|---|
| General P450s | Wheat (Triticum aestivum) | Rapid N-demethylation and ring hydroxylation confer tolerance. Inhibition of P450s increases herbicide toxicity. nih.gov |
Phytoremediation Strategies for Contaminated Environments
Phytoremediation, the use of plants to clean up contaminated environments, offers a promising strategy for soils polluted with this compound. This approach leverages the natural ability of plants and their associated microbes to absorb, degrade, and detoxify contaminants.
Application of Transgenic Plants for Enhanced Metabolism
Genetic engineering provides a powerful tool to enhance the natural phytoremediation capabilities of plants. By introducing specific genes that encode for potent detoxifying enzymes, it is possible to create transgenic plants with a superior ability to metabolize pollutants like this compound.
A significant area of research has focused on expressing mammalian or plant cytochrome P450 genes in model plants. For example, studies using Arabidopsis thaliana engineered to express human cytochrome P450 1A2 have shown remarkable results. These transgenic plants exhibited high tolerance to this compound, showing vigorous growth even at high concentrations that severely stunted or killed wild-type plants. The enhanced tolerance was directly linked to the increased ability of the transgenic plants to absorb and metabolize the herbicide. This demonstrates the potential of using genetically modified plants as effective agents for the bioremediation of contaminated sites.
| Plant Type | Herbicide Concentration | Observed Effect |
|---|---|---|
| Wild Type | >50 µM | Significant growth impairment, deleterious effects on morphology. |
| Transgenic (CYP1A2) | High Doses | Vigorous growth, no harmful morphological effects, enhanced tolerance. |
Role of Plant-Microbe Interactions in Remediation
The remediation of contaminated soil is not solely dependent on the plant itself but also on the complex web of interactions between the plant's roots and the surrounding microbial community in the rhizosphere. Microorganisms play a crucial role in the degradation of many herbicides in the soil. Plant-microbe partnerships can significantly accelerate the breakdown of this compound.
Research combining transgenic plants with specific microbial strains has shown synergistic effects. For instance, transgenic soybeans containing a bacterial N-demethylase gene (pdmAB), which is responsible for the rate-limiting step in the degradation of this compound, have been studied in conjunction with degrading bacteria. The transgenic plants can help specific beneficial bacteria, such as Sphingobium, to colonize the rhizosphere, thereby promoting a more rapid and complete degradation of the herbicide in the soil. The planting of these transgenic crops can alter the soil's microbial community structure, increasing the relative abundance of bacteria capable of using the herbicide as a carbon source.
Interactions with Other Agrochemicals in the Environment
In agricultural practice, this compound is rarely present in isolation. It is often part of a broader program of agrochemical applications, including other herbicides, insecticides, and fungicides. eagri.org The simultaneous or sequential application of these chemicals can lead to interactions in the environment that alter their efficacy and toxicological profiles. These interactions can be classified as additive, synergistic, or antagonistic. cabidigitallibrary.orgawsjournal.org
Additive: The combined effect is equal to the sum of the individual effects.
Synergistic: The combined effect is greater than the sum of the individual effects.
Antagonistic: The combined effect is less than the sum of the individual effects.
Knowledge of these interactions is vital for effective and environmentally sound pest management. eagri.org Research on the joint toxicity of binary mixtures of pesticides has shown that while most combinations exhibit additive behavior, certain pairings can lead to more pronounced effects. A study investigating the toxicities of four pesticides toward the bacterium Vibrio fischeri found a synergistic toxic activity for the combination of this compound and the insecticide chlorfenvinphos (B103538). nih.gov This indicates that the presence of chlorfenvinphos can amplify the toxic effect of this compound on certain non-target organisms. In contrast, tank-mixing this compound with the herbicide tralkoxydim (B8805380) has been shown to be more effective against complex weed flora in wheat than applying either herbicide alone, suggesting a beneficial interaction for weed control. cabidigitallibrary.org
Computational and Theoretical Approaches in 3 4 Isopropyl M Tolyl 1,1 Dimethylurea Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is crucial for understanding the features responsible for the herbicidal action of 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea and for designing new, potent analogues. nih.gov
As an inhibitor of Photosystem II (PSII), the primary mode of action for this compound is the disruption of photosynthetic electron transport. researchgate.net QSAR models have been developed for phenylurea herbicides and other classes of PSII inhibitors to predict their inhibitory potency, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.govmdpi.com These models are built by correlating variations in the chemical structures of a series of related compounds with their measured inhibitory activities.
For phenylurea herbicides, including compounds structurally similar to this compound, QSAR studies have consistently shown that the herbicidal activity is highly dependent on the physicochemical properties of the substituents on the phenyl ring. The models often take the form of a linear or non-linear equation that quantitatively describes these relationships. For instance, a typical QSAR model might demonstrate that increased lipophilicity and specific electronic characteristics of the aromatic ring enhance binding to the D1 protein in PSII, thereby increasing inhibitory action. mdpi.com
While a specific, universally adopted QSAR equation for this compound is not singularly defined in the literature, models for this class of herbicides generally exhibit strong statistical validity, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²) that confirm their predictive power. researchgate.netnih.gov These predictive models are essential for screening virtual libraries of new chemical entities to prioritize the synthesis of compounds with potentially high herbicidal activity. mdpi.com
The predictive power of a QSAR model is contingent on the selection of appropriate molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties. mdpi.com For PSII inhibitors like this compound, studies have identified several key classes of descriptors that are critical for modeling their biological activity. researchgate.net
These descriptors can be broadly categorized and are instrumental in understanding the specific molecular features that govern the interaction with the target site. Studies on various PSII inhibitors have highlighted the importance of lipophilicity as a dominant factor, indicating the hydrophobic nature of the binding domain on the D1 protein. researchgate.netmdpi.com Electronic descriptors are also crucial, as they describe how the electron distribution in the molecule influences its interaction with the protein target. mdpi.com Finally, steric or 3D descriptors, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), account for the shape and volume of the molecule, which must be complementary to the binding site for effective inhibition. nih.govdrugdesign.org
Table 1: Key Molecular Descriptors in QSAR Models for Photosystem II Inhibitors
| Descriptor Category | Specific Descriptor Examples | Relevance to this compound Activity |
|---|---|---|
| Hydrophobicity/Lipophilicity | LogP, π (hydrophobic substituent constant) | Governs transport to the target site and interaction with the hydrophobic QB binding pocket on the D1 protein. researchgate.netmdpi.com |
| Electronic | Hammett constants (σ), Dipole Moment, HOMO/LUMO energies | Describes the influence of electron-withdrawing/donating groups on the phenyl ring, affecting hydrogen bonding and electrostatic interactions. mdpi.com |
| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Connectivity Indices, Shape Indices | Defines the size and shape constraints for fitting into the binding site; the isopropyl group's bulk is a key feature. nih.gov |
| 3D Field-Based (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | Provide a 3D map of favorable and unfavorable interaction regions around the molecule, guiding structural modifications for enhanced activity. nih.govdrugdesign.org |
In Silico Studies of Environmental Fate and Degradation Pathways
Computational models are vital for predicting the environmental persistence, mobility, and transformation of this compound, helping to assess its potential ecological impact. cdc.govdigitellinc.com
The biodegradation of this compound in the environment proceeds through several key transformation steps. In silico metabolite prediction tools, such as rule-based expert systems like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System, can forecast these degradation pathways. ethz.chnih.gov These systems use a library of known biotransformation rules to predict the likely metabolites of a parent compound. nih.gov
For this compound, the primary degradation pathway involves N-demethylation and hydroxylation of the isopropyl group. ethz.chnih.govnih.gov Computational models predict these transformations by recognizing the functional groups susceptible to microbial attack.
Key Predicted and Observed Metabolites:
1-(4-isopropylphenyl)-3-methylurea (Monodemethylisoproturon or MDIPU): Formed by the removal of one methyl group from the urea (B33335) side chain. nih.govresearchgate.net
1-(4-isopropylphenyl)urea (Didemethylisoproturon or DDIPU): Formed by the removal of the second methyl group. researchgate.net
Hydroxylated derivatives: Formed by the oxidation of the isopropyl group. ethz.chnih.gov
4-Isopropylaniline (B126951): Formed after the cleavage of the urea side chain. researchgate.net
These predictive models are crucial for identifying potentially persistent or toxic metabolites that may require monitoring in environmental risk assessments. nih.gov
Environmental fate models simulate the movement and degradation of this compound in various environmental compartments like soil and water. cdc.govmst.dk These models integrate data on the compound's physicochemical properties with site-specific environmental conditions to predict its persistence (half-life), mobility, and potential for leaching into groundwater or runoff into surface waters. nih.gov
Factors influencing the environmental fate of this compound, which are used as inputs for these models, include:
Soil Properties: Clay content, organic matter content, and pH significantly affect sorption and degradation rates. Higher clay and organic matter content can increase adsorption, reducing bioavailability and leaching. nih.gov
Climatic Conditions: Temperature and soil water content are critical. cdc.gov Studies have shown that the degradation of this compound is more sensitive to variations in water content than to temperature, with half-life increasing substantially in drier conditions. nih.gov
Microbial Activity: As biodegradation is a primary dissipation route, models must account for factors influencing microbial populations in the soil. ethz.ch
Models like the Pesticide in Water Calculator (PWC) and others are used in regulatory assessments to estimate environmental concentrations and assess risks to aquatic ecosystems and drinking water sources. digitellinc.com
Molecular Docking and Dynamics Simulations of Inhibitor-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. nih.govnih.gov These methods have been instrumental in elucidating how this herbicide binds to the D1 protein of Photosystem II.
Docking studies predict the preferred binding pose and affinity of the herbicide within the QB binding niche of the D1 protein. nih.gov Research has shown that this compound binds to the same site as the native plastoquinone (B1678516) (QB), thereby blocking the electron transport chain. mdpi.com The binding is stabilized by a network of interactions with specific amino acid residues. While the exact residues can vary slightly between species, key interactions for phenylurea herbicides typically involve hydrogen bonds and hydrophobic contacts. mdpi.comuniupo.it For instance, the urea moiety is critical for forming hydrogen bonds with residues like His215 and Ser264, while the isopropyl-substituted phenyl ring fits into a hydrophobic pocket. mdpi.com
Table 2: Amino Acid Residues in the D1 Protein Involved in Binding Phenylurea Herbicides
| Amino Acid Residue | Location/Role in Binding Pocket | Type of Interaction |
|---|---|---|
| His215 | Central to the QB site | Hydrogen bonding with the urea moiety. mdpi.com |
| Ser264 | Part of the binding niche | Hydrogen bonding with the urea moiety. |
| Phe255, Phe265 | Lining the hydrophobic pocket | Hydrophobic/van der Waals interactions with the phenyl ring. |
| Ala251, Leu271 | Contributing to the hydrophobic environment | Hydrophobic/van der Waals interactions. |
Molecular dynamics (MD) simulations extend the static picture provided by docking by modeling the movement of atoms in the protein-ligand complex over time. nih.govresearchgate.net These simulations reveal the flexibility of the binding site and the stability of the herbicide's interactions. nih.govmdpi.com MD studies of PSII have shown that the QB binding site is dynamic, with residues fluctuating in position. nih.gov This flexibility can influence the binding and release of inhibitors. Simulations lasting several nanoseconds can confirm the stability of the docked pose of this compound and highlight the key hydrogen bonds and hydrophobic contacts that anchor it within the active site, providing a deeper understanding of its inhibitory mechanism. nih.gov
Future Research Directions and Emerging Areas in 3 4 Isopropyl M Tolyl 1,1 Dimethylurea Studies
Novel Bioremediation Technologies
Bioremediation presents a promising and environmentally sustainable approach for the cleanup of sites contaminated with Isoproturon (B30282). fao.org Future research is geared towards enhancing the efficiency and applicability of these biological methods. Bioaugmentation, which involves introducing specific microorganisms with degrading capabilities into a contaminated environment, is a key area of focus. frontiersin.org Studies have shown that mixed microbial cultures can completely degrade high concentrations of Isoproturon, and inoculating these cultures into soil can significantly increase the herbicide's degradation rate. nih.gov
A particularly innovative approach is the use of laccase-mediator systems. capes.gov.br While the laccase enzyme alone has a limited effect on Isoproturon, its efficacy is dramatically enhanced in the presence of redox mediators. capes.gov.brresearchgate.net Research has demonstrated that synthetic mediators, such as 1-hydroxybenzotriazole (B26582) (HBT), can lead to the complete degradation of Isoproturon within 24 hours. capes.gov.brresearchgate.net Future work aims to overcome challenges like the instability of laccases in the presence of synthetic mediators and to optimize conditions such as pH and temperature for maximum degradation. capes.gov.br The potential of these enzyme systems to treat industrial wastewater containing Isoproturon is a significant area of investigation, especially since the resulting transformation products show lower ecotoxicity. capes.gov.brresearchgate.net
Furthermore, research is exploring how environmental factors and the bioavailability of the herbicide affect bioremediation. frontiersin.org The addition of substances like biochar to soil, for instance, has been found to enhance adsorption and reduce the biodegradation of Isoproturon, highlighting the complexity of interactions in natural environments. frontiersin.org Understanding how introduced degrading microorganisms interact with native microbial communities is crucial for designing effective bioremediation strategies. fao.org
Advanced Analytical Tool Development
Accurate and sensitive detection of 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea in complex environmental matrices is fundamental for monitoring its fate and assessing exposure risks. Research continues to advance analytical methodologies to achieve lower detection limits and improve reliability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with ultraviolet (UV) or electrochemical detection. who.int Reverse-phase HPLC methods have been developed to effectively separate and quantify Isoproturon along with other pesticides. sielc.com For enhanced specificity and sensitivity, especially in challenging matrices like food products, HPLC is frequently coupled with tandem mass spectrometry (HPLC-MS/MS). agriculturejournals.czagriculturejournals.cz This powerful combination allows for detection limits as low as 0.01 mg/kg. agriculturejournals.czagriculturejournals.cz
Emerging research also focuses on innovative sample preparation and detection techniques. The "Quick Easy Cheap Effective Rugged Safe" (QuEChERS) extraction method, combined with spectrofluorimetric analysis, offers a sensitive and efficient alternative for determining Isoproturon residues in samples like grains, seeds, and soil. oup.com This method involves a derivatization reaction that produces a fluorescent product, enabling quantification with a limit of detection of 0.144 µg/mL. oup.com The development of such methods is crucial for expanding the range of tools available for routine monitoring and regulatory compliance.
| Analytical Technique | Matrix | Detection Limit | Key Features | Reference(s) |
| HPLC with UV/Electrochemical Detection | Water | 10 - 100 ng/L | Standard method for water analysis. | who.int |
| HPLC-MS/MS | Poppy Seeds | 0.01 mg/kg | High specificity and sensitivity for complex food matrices. | agriculturejournals.czagriculturejournals.cz |
| QuEChERS-Spectrofluorimetry | Grains, Seeds, Soil | 0.144 µg/mL | Involves derivatization to form a fluorescent product; rapid extraction. | oup.com |
Deeper Elucidation of Microbial Degradation Pathways and Enzyme Systems
A fundamental understanding of how microorganisms break down this compound is essential for optimizing bioremediation processes. Research in this area focuses on identifying the specific bacterial and fungal strains involved, characterizing the metabolic pathways, and isolating the key enzymes that catalyze the degradation reactions.
Numerous bacterial strains capable of degrading Isoproturon have been isolated from agricultural soils, including species of Sphingomonas, Arthrobacter, Acinetobacter, Pseudomonas, and Pseudoxanthomonas. nih.govnih.govnih.gov Studies with these isolates have revealed that a primary degradation pathway involves the stepwise demethylation of the urea (B33335) side chain. who.intresearchgate.net This process leads to the formation of several key metabolites:
3-(4-isopropylphenyl)-1-methylurea (Monodemethyl-isoproturon or MDIPU) : The first product of N-demethylation. nih.govresearchgate.net
3-(4-isopropylphenyl)-urea (Didemethyl-isoproturon or IPPU) : Formed after the second demethylation step. nih.gov
4-isopropylaniline (B126951) (4-IA) : Produced by the subsequent hydrolysis of the urea moiety. nih.govoup.com
The initial demethylation step is often considered the rate-limiting part of the degradation process. researchgate.net The enzyme Isoproturon dimethylaminedehydrogenase plays a crucial role by catalyzing the oxidation of the dimethylamino group, which is a critical initial step in the biodegradation pathway. ontosight.ai Other enzymes, such as aryl acylamidases, have also been implicated in the hydrolysis of phenylurea compounds to their corresponding aniline (B41778) derivatives. oup.com The persistence of metabolites like 4-isopropylaniline is a key area of study, as it can bind to soil organic matter, reducing its bioavailability for further degradation. oup.com
| Microorganism(s) | Key Degradation Capability | Metabolites Identified | Reference(s) |
| Sphingomonas sp. | Mineralization of Isoproturon and its metabolites. | Monodemethyl-isoproturon (MDIPU) | nih.govresearchgate.netdntb.gov.ua |
| Pseudoxanthomonas sp. | Efficient catalytic capabilities for Isoproturon degradation. | - | nih.gov |
| Mixed bacterial culture (Sphingomonas sp., Arthrobacter sp., Acinetobacter baumannii, Pseudomonas sp.) | Complete degradation of Isoproturon (100 mg/L) within 10 days. | MDIPU, 3-(4-isopropylphenyl)-urea, 4-isopropylaniline, 4-toluidine | nih.gov |
| Mortierella sp. (Fungus) | Production of Isoproturon metabolites. | - | dntb.gov.ua |
Comprehensive Environmental Assessment Frameworks Integrating Advanced Models
To accurately predict the environmental risk posed by this compound, future research is focused on developing comprehensive assessment frameworks that integrate advanced environmental fate and transport models. stone-env.com Given that Isoproturon is mobile in soil and can be persistent in water, with a half-life of about 30 days, understanding its movement through the environment is critical. who.int
These frameworks aim to move beyond simple laboratory data by incorporating real-world complexities. This includes using established regulatory models (such as PWC, PRZM, PELMO, and FOCUS) to predict environmental concentrations in surface water and groundwater, which are essential for risk assessments. stone-env.com Higher-tier modeling approaches are being refined to better simulate phenomena like runoff, leaching, and degradation under varying field conditions. stone-env.com
Q & A
Q. What are the established synthetic routes for 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea, and how do reaction conditions influence yield and purity?
A common method involves reacting 4-isopropylaniline with methyl haloformate and dimethylamine under controlled conditions. Key parameters include solvent selection (e.g., methanol or dichloromethane), temperature (20–60°C), and stoichiometric ratios. For example, excess dimethylamine can improve urea formation efficiency. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >90% purity . Comparative studies with analogous urea derivatives highlight the importance of avoiding side reactions, such as over-alkylation, by optimizing reaction time and catalyst use .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the urea backbone and substituent positions. For instance, the dimethylamino group typically resonates at δ 2.8–3.0 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula accuracy, with expected peaks matching the molecular ion [M+H]⁺.
- Chromatography: HPLC or GC-MS assesses purity, with retention times compared to standards .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, which are critical for understanding solid-state stability .
Q. What are the primary research applications of this compound in non-commercial contexts?
Current studies focus on its herbicidal activity, particularly its mechanism of action in inhibiting photosynthesis or enzyme pathways in weeds. Researchers also explore its potential as a model compound for urea-based drug discovery, leveraging its structural motifs for hydrogen bonding and receptor interactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthesis yields or purity across studies?
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading) or purification methods. A systematic approach includes:
- Design of Experiments (DoE): Employ factorial design to isolate variables (e.g., temperature, molar ratios) and identify optimal conditions .
- By-Product Analysis: Use LC-MS or IR spectroscopy to detect intermediates (e.g., HCl or methanol by-products) that may affect yield .
- Reproducibility Checks: Replicate protocols with strict control over moisture and oxygen levels, which can degrade sensitive reagents .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?
- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., plant enzymes) to predict herbicidal efficacy.
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
- Docking Studies: Use software like AutoDock to simulate binding modes with proteins, guiding structural modifications for enhanced activity .
Q. How can advanced separation technologies improve the scalability of synthesis?
Membrane-based separation or centrifugal partition chromatography (CPC) can replace traditional distillation, reducing energy consumption and improving recovery of dimethylamine and methanol by-products. These methods are particularly useful for large-scale reactions requiring high throughput .
Q. What mechanistic insights are needed to explain its herbicidal activity at the molecular level?
Researchers should:
- Conduct in vitro enzyme inhibition assays (e.g., against acetolactate synthase) to identify molecular targets.
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic degradation pathways in plant models.
- Perform transcriptomic analysis to identify gene expression changes induced by the compound .
Methodological Guidance
Q. What experimental design principles apply to optimizing its synthesis?
A 2³ factorial design (temperature, solvent, catalyst) can efficiently map the parameter space. Response Surface Methodology (RSM) further refines conditions for maximum yield. For example, a central composite design might reveal nonlinear effects of temperature on reaction kinetics .
Q. How should researchers validate the compound’s stability under varying environmental conditions?
- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC.
- Kinetic Modeling: Apply the Arrhenius equation to predict shelf life under storage conditions .
Q. What interdisciplinary approaches enhance its application in agrochemical research?
Integrate metabolomics (to assess plant stress responses) with soil chemistry studies (to evaluate leaching potential). Coupling these with computational toxicology models ensures environmental safety while maintaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
